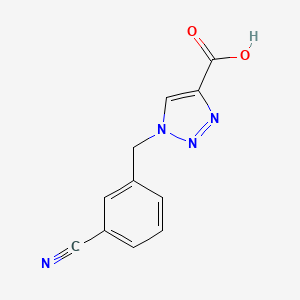

1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3-cyanophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-5-8-2-1-3-9(4-8)6-15-7-10(11(16)17)13-14-15/h1-4,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJGOATWMZOACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

1-(3-Cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which is notable for its diverse biological activities. The compound's structure includes a triazole ring and a carboxylic acid functional group, with the cyanobenzyl moiety enhancing its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on existing research.

- Molecular Formula : C11H10N4O2

- Molecular Weight : 218.23 g/mol

- CAS Number : 2098045-90-8

Biological Activity Overview

Research indicates that compounds with similar structures to 1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit significant biological activity, particularly as enzyme inhibitors. Notably, this compound has shown potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of xanthine oxidase is therapeutically relevant for conditions such as gout and hyperuricemia.

Table 1: Biological Activities of Related Triazole Compounds

Enzyme Inhibition

The ability of 1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid to inhibit xanthine oxidase suggests a mechanism that could be beneficial in managing hyperuricemia. Molecular docking studies have been employed to predict the binding affinities and elucidate the mechanisms by which this compound interacts with its biological targets.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research has shown that certain triazoles exhibit cytotoxic effects against various cancer cell lines. For instance, some derivatives have demonstrated moderate activity against melanoma and colon cancer . The structural features of the triazole ring contribute to their ability to interfere with cellular processes related to tumor growth.

Case Study 1: Anticancer Screening

A study evaluated several triazole derivatives for anticancer activity using the National Cancer Institute's NCI60 cell line panel. Among these compounds, several exhibited significant cytotoxic effects against melanoma and colon cancer cells. The presence of specific substituents in the triazole ring was correlated with enhanced activity .

Case Study 2: Xanthine Oxidase Inhibition

In vitro studies have demonstrated that compounds structurally similar to 1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can effectively inhibit xanthine oxidase. This inhibition was measured using spectrophotometric methods to assess uric acid production in cell-free systems. The results indicate a promising role for this compound in treating metabolic disorders related to uric acid levels.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Triazole Ring and Benzyl Group

The biological and physicochemical properties of triazole-carboxylic acids are heavily influenced by substituents. Key analogs and their features are summarized below:

Physicochemical Properties

- Tautomerism : Unlike the 5-formyl derivative (), which exhibits equilibrium between open-chain and cyclic hemiacetal forms (80:20 ratio), the target compound lacks a formyl group, favoring a single tautomeric state and greater stability .

- Solubility: The carboxylic acid group enhances aqueous solubility compared to esters or amides (e.g., 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide in ). However, the 3-cyanobenzyl group reduces solubility relative to hydrophilic substituents like 2-aminophenyl .

- Thermal Stability : Decarboxylation at high temperatures (~175°C) is common in triazole-carboxylic acids, as observed in the 4-ethoxyphenyl analog .

Structural Insights

X-ray crystallography of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid reveals a kink-like conformation with a 60° angle between amine and carboxylic acid groups, optimizing interactions with biological targets .

Vorbereitungsmethoden

One-Step Synthesis from Azides and β-Ketoesters

A patented method (US6642390B2) describes a one-step synthesis of 1,2,3-triazole carboxylic acids by reacting an organic azide with a β-ketoester in the presence of a base. This approach is efficient, scalable, and suitable for industrial application.

-

- An aromatic azide intermediate is prepared from an aromatic amine via diazotization followed by azide substitution.

- The azide is then treated with a β-ketoester and a base to induce cyclization, forming the 1,2,3-triazole ring with a carboxylic acid at the 4-position.

- The reaction proceeds under mild conditions and yields the triazole carboxylic acid in a single step.

-

- High atom economy and operational simplicity.

- Avoids multi-step purification.

- Suitable for large scale synthesis.

Relevance to 1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid:

- The 3-cyanobenzyl azide can be employed as the azide component.

- The β-ketoester is selected to introduce the carboxylic acid functionality at the 4-position of the triazole ring.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A widely used method for synthesizing 1,2,3-triazole derivatives involves the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes.

-

- The 3-cyanobenzyl azide is reacted with an alkyne derivative bearing a carboxylic acid or carboxylic acid precursor group.

- The reaction is performed in a solvent mixture such as tert-butanol, water, and tetrahydrofuran.

- Catalysts include copper sulfate (CuSO4·5H2O) and sodium ascorbate as a reducing agent to generate Cu(I) in situ.

- The reaction is refluxed at ~60-70°C for 6-24 hours.

- Upon completion, the product is extracted, purified by recrystallization or chromatography.

Multi-Step Synthesis Involving Grignard Reagents and Halogenated Triazoles

A more complex industrially viable method involves the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids via halogenated triazole intermediates and Grignard reagents as described in patent US20180029999A1.

-

- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran or methyltetrahydrofuran and cool to −78°C to 0°C.

- Add isopropylmagnesium chloride (Grignard reagent) to form 1-substituted-4-bromo-1H-1,2,3-triazole.

- Further treatment with isopropylmagnesium chloride-lithium chloride composite.

- Introduction of carbon dioxide at low temperature to carboxylate the intermediate.

- Acidification and extraction yield a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

- Separation and purification steps afford the target 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

-

- High yield and purity.

- Suitable for industrial scale.

- Allows introduction of various substituents (R groups) including aralkyl such as 3-cyanobenzyl.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The one-step synthesis from azides and β-ketoesters is a breakthrough for simplifying the preparation of triazole carboxylic acids, which are otherwise multi-step syntheses.

- CuAAC reactions remain the most popular and versatile method for assembling 1,2,3-triazoles, allowing easy incorporation of various substituents including the 3-cyanobenzyl group.

- The Grignard-based method, though more complex, offers precise control over substitution and carboxylation, making it suitable for industrial production of 1-substituted triazole carboxylic acids with high purity and yield.

- Spectroscopic data (1H NMR, 13C NMR) confirm the structure and purity of synthesized compounds, ensuring reliability of the synthetic methods.

- Reaction conditions such as temperature, solvent choice, and catalyst loading are critical for optimizing yield and selectivity.

Q & A

Q. What are the optimal synthetic routes for 1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized for scalability?

The synthesis typically employs a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. A validated approach involves:

- Step 1: Preparation of 3-cyanobenzyl azide via nucleophilic substitution of 3-cyanobenzyl chloride with sodium azide.

- Step 2: Cycloaddition with a propiolic acid derivative (e.g., ethyl propiolate) under Cu(I) catalysis to form the triazole core.

- Step 3: Hydrolysis of the ester group to yield the carboxylic acid functionality. Optimization includes using solvents like DMF or THF, temperatures between 50–80°C, and catalysts like CuI/TBTA for regioselectivity. Scalability requires careful control of exothermic reactions and purification via flash chromatography or recrystallization .

Q. How does the 3-cyanobenzyl substituent influence the compound’s electronic properties compared to halogen or methyl groups?

The cyano group is a strong electron-withdrawing substituent, which:

- Reduces electron density on the triazole ring, enhancing electrophilic reactivity.

- Increases dipole moments, improving solubility in polar aprotic solvents (e.g., DMSO).

- Contrasts with electron-donating groups (e.g., methyl) or halogens (e.g., fluorine), which may stabilize π-π stacking but reduce metabolic stability. Computational studies (DFT) can quantify these effects by comparing frontier molecular orbitals and electrostatic potential maps .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselectivity (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) and substituent positioning.

- HPLC-MS: To assess purity (>95%) and detect byproducts (e.g., unreacted azides).

- IR Spectroscopy: Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyano (C≡N ~2250 cm⁻¹) groups.

- X-ray Crystallography: For unambiguous structural confirmation, though challenging due to hygroscopicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations can:

- Identify binding poses in active sites (e.g., kinase ATP-binding pockets).

- Highlight key interactions: Hydrogen bonding between the carboxylic acid and catalytic residues, or π-π stacking of the cyanobenzyl group with aromatic side chains.

- Compare with analogs (e.g., fluorophenyl or chlorophenyl derivatives) to rationalize potency differences. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies address low yields in the final cycloaddition step during synthesis?

Common issues and solutions:

- Byproduct Formation: Optimize stoichiometry (1:1 azide:alkyne ratio) and use slow addition of reagents to minimize side reactions.

- Catalyst Deactivation: Replace CuSO₄/ascorbate with stable Cu(I) complexes (e.g., CuI/TBTA) to maintain catalytic activity.

- Solvent Effects: Switch from polar protic (e.g., water) to aprotic solvents (e.g., THF) to enhance reaction kinetics.

- Temperature Control: Maintain 50–60°C to balance reaction rate and decomposition .

Q. How do structural modifications (e.g., replacing the cyano group with a sulfonamide) impact biological activity and pharmacokinetics?

Systematic SAR studies can reveal:

- Bioactivity: Cyano groups may enhance target affinity but reduce solubility, whereas sulfonamides improve water solubility and metabolic stability.

- ADME Properties: LogP calculations (e.g., using MarvinSketch) predict increased lipophilicity with cyanobenzyl vs. hydrophilic sulfonamides.

- Toxicity: Cyano groups may pose mitochondrial toxicity risks, requiring in vitro cytotoxicity screening (e.g., HepG2 cell assays) .

Q. What methods resolve contradictions in reported biological activity data across similar triazole derivatives?

- Meta-Analysis: Compare assay conditions (e.g., ATP concentrations in kinase assays) that may alter IC₅₀ values.

- Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity.

- Structural Elucidation: Confirm compound identity via LC-MS and NMR to rule out degradation or isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.